

Acetic Propionic Anhydride: A Versatile Reagent for Modern Organic Synthesis

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Compound of Interest

Compound Name: *Acetic propionic anhydride*

Cat. No.: *B086301*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Acetic propionic anhydride**, a mixed anhydride of acetic acid and propionic acid, has emerged as a highly versatile and efficient reagent in the toolkit of synthetic organic chemists. Its unique reactivity profile, offering both acetyl and propionyl functionalities, allows for a broad range of applications in acylation reactions, the synthesis of complex molecules, and the development of pharmaceutical agents. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of **acetic propionic anhydride**, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis

Acetic propionic anhydride is a colorless liquid with a pungent odor. A summary of its key physicochemical properties is presented in Table 1.

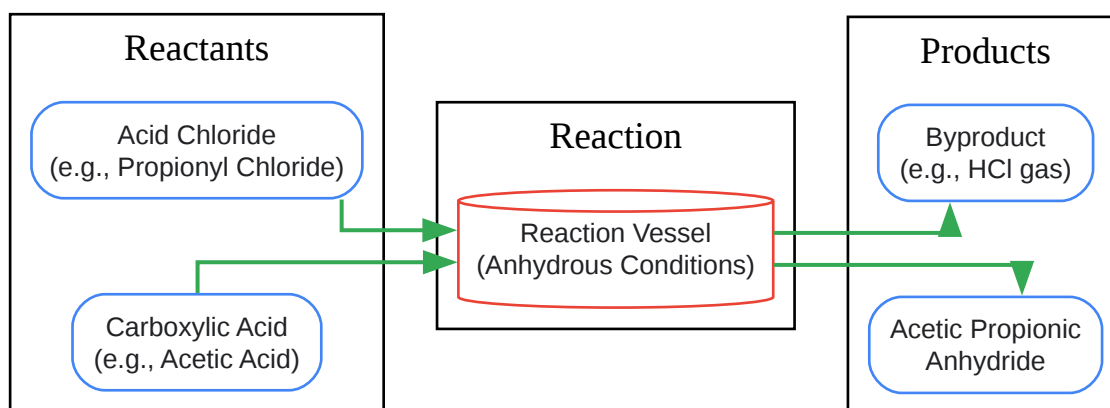
Table 1: Physicochemical Properties of **Acetic Propionic Anhydride**

Property	Value	Reference
CAS Number	13080-96-1	[1][2][3][4][5]
Molecular Formula	C5H8O3	[1][3][4]
Molecular Weight	116.12 g/mol	[3][4]
Boiling Point	154.1 °C at 760 mmHg	[3]
Density	1.039 g/cm ³	[3]
Refractive Index	1.399	[3]
Flash Point	63.5 °C	[3]

The synthesis of **acetic propionic anhydride** can be achieved through several methods, most commonly involving the reaction of an acid chloride with a carboxylic acid or its salt.[6]

- From Propionyl Chloride and Acetic Acid: propanoic acid + acetyl chloride → **acetic propionic anhydride** + hydrogen chloride[6]
- From Acetyl Chloride and Propionic Acid: acetic acid + propanoyl chloride → **acetic propionic anhydride** + hydrogen chloride[6]

A general workflow for the synthesis of mixed anhydrides is depicted below.



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Caption: General workflow for the synthesis of **acetic propionic anhydride**.

Applications in Organic Synthesis

Acetic propionic anhydride is a powerful acylating agent, capable of introducing either an acetyl or a propionyl group onto a variety of nucleophiles. This dual reactivity makes it a valuable tool for creating diverse molecular architectures.

Acylation of Alcohols and Phenols

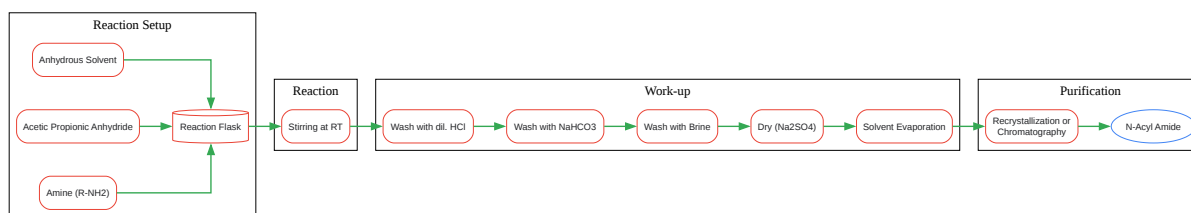
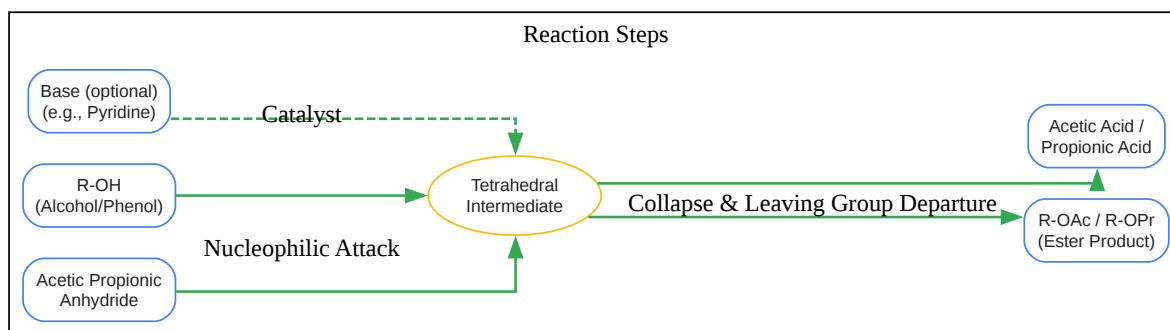
The esterification of alcohols and phenols is a fundamental transformation in organic synthesis. **Acetic propionic anhydride** provides an efficient means to achieve this, often in the presence of a base catalyst such as pyridine to activate the anhydride and neutralize the carboxylic acid byproduct.^{[1][7]}

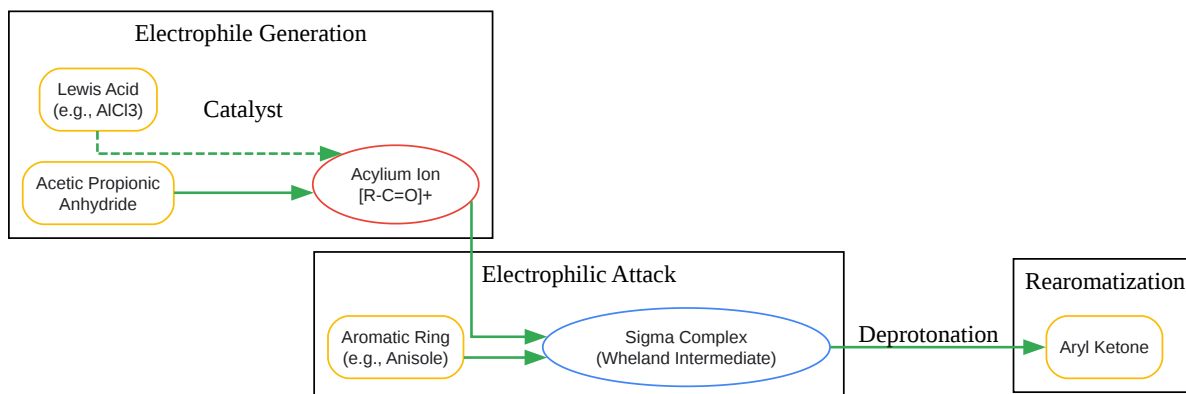
Table 2: Acylation of Alcohols and Phenols with Acetic Anhydride (Representative Data)

Substrate	Reagent	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Benzyl Alcohol	Acetic Anhydride	None	None	60	7	>99	^{[8][9]}
4-Nitrophenol	Acetic Anhydride	Pyridine	CCl4	RT	-	-	^[1]
Phenol	Acetic Anhydride	Expansive Graphite	CH2Cl2	Reflux	-	High	^[10]
Thymol	Acetic Anhydride	VOSO4·5 H2O	None	RT	24	80	^[11]

Experimental Protocol: Acetylation of Benzyl Alcohol

- To a round-bottom flask charged with benzyl alcohol (1 mmol), add acetic anhydride (1.5 mmol).[8]
- Stir the mixture at 60 °C for 7 hours.[8][9]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
- Purify the product by column chromatography on silica gel if necessary.[10]





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